molecular formula C11H15BO4 B3349263 4-(Isopropoxycarbonyl)-3-methylphenylboronic acid CAS No. 2121513-23-1

4-(Isopropoxycarbonyl)-3-methylphenylboronic acid

Cat. No.: B3349263
CAS No.: 2121513-23-1
M. Wt: 222.05 g/mol
InChI Key: PGZDBRMPEFYDSP-UHFFFAOYSA-N
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Description

4-(Isopropoxycarbonyl)-3-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopropoxycarbonyl)-3-methylphenylboronic acid typically involves the reaction of 4-bromo-3-methylbenzoic acid with isopropyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron and a suitable ligand, such as triphenylphosphine, under inert conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

4-(Isopropoxycarbonyl)-3-methylphenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron-containing compounds.

    Substitution: Various substituted phenyl derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

4-(Isopropoxycarbonyl)-3-methylphenylboronic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.

    Medicine: Boronic acids are known to inhibit proteasomes, making them useful in the treatment of diseases such as multiple myeloma.

    Industry: The compound can be used in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-oxygen bonds.

Mechanism of Action

The mechanism of action of 4-(Isopropoxycarbonyl)-3-methylphenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This property is particularly valuable in the development of enzyme inhibitors for therapeutic use.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 4-Isopropoxycarbonylphenylboronic acid

Comparison

4-(Isopropoxycarbonyl)-3-methylphenylboronic acid is unique due to the presence of both the isopropoxycarbonyl and methyl groups on the phenyl ring. This structural feature can influence its reactivity and binding properties compared to other boronic acids. For example, the isopropoxycarbonyl group can enhance the compound’s solubility in organic solvents, while the methyl group can affect its steric and electronic properties.

Properties

IUPAC Name

(3-methyl-4-propan-2-yloxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-7(2)16-11(13)10-5-4-9(12(14)15)6-8(10)3/h4-7,14-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZDBRMPEFYDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OC(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-23-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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